molecular formula C16H22N2OS B2989687 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 571149-45-6

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2989687
CAS RN: 571149-45-6
M. Wt: 290.43
InChI Key: GIUUTHAMNCBDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as JTE-907, is a synthetic compound that belongs to the class of quinazolinone derivatives. It was first synthesized in 1999 by researchers at the University of Tokyo, Japan. JTE-907 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Biological Activities

Research on novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties explored their synthesis and potential biological activities. The study found that some of these compounds exhibited good antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010).

Catalytic Systems for Synthesis

Another study focused on the use of Bronsted acidic ionic liquid, specifically 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane as an efficient and reusable catalyst for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This method provided high yields under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

Synthesis of Dihydroquinazolinones

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol was also reported. This method highlights an efficient approach to synthesizing dihydroquinazolinone derivatives (Niknam, Jafarpour, & Niknam, 2011).

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among them, certain compounds demonstrated significant activity, suggesting potential applications in antituberculosis therapy with minimal cytotoxic effects (Chitra, Paul, & Muthusubramanian, 2011).

Novel Synthesis Methods

Research on the synthesis of 3-methylquinazolin-4(3H)-one derivatives through oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one with chlorine dioxide under various conditions revealed multiple products, indicating a complex reaction pathway and potential for diverse chemical modifications (Lezina, Rubtsova, Polukeev, & Kutchin, 2012).

properties

IUPAC Name

3-(6-methylheptyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-12(2)8-4-3-7-11-18-15(19)13-9-5-6-10-14(13)17-16(18)20/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUUTHAMNCBDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

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